molecular formula C10H18NO4P B054972 Cypmpo CAS No. 934182-09-9

Cypmpo

Cat. No. B054972
M. Wt: 247.23 g/mol
InChI Key: OSKIWEPJAIOTFB-UHFFFAOYSA-N
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Description

CYPMPO, a cyclic DEPMPO-type nitrone, is evaluated for its spin-trapping capabilities toward hydroxyl and superoxide radicals . It has been found to have antioxidant and anti-tumor activity .


Synthesis Analysis

The synthesis of CYPMPO has been described in the literature . It is a cyclic DEPMPO-type nitrone . More detailed information about its synthesis can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of CYPMPO is C10H18NO4P . Its molecular weight is 247.23 . The SMILES notation for CYPMPO is CC1(P2(OCC(C)(C)CO2)=O)N+=CCC1 .


Chemical Reactions Analysis

CYPMPO is a spin-trapping reagent . It has a larger reaction rate constant with superoxide anion than DMPO, and the superoxide adduct of CYPMPO is more stable than that of DMPO .


Physical And Chemical Properties Analysis

CYPMPO is a crystalline solid . It is soluble in DMF, DMSO, and Ethanol . Its λmax is 240 nm .

Scientific Research Applications

  • Spin Trapping Rate Constants of New CYPMPO-type Spin Traps :

    • CYPMPO is a phosphorus-containing spin trap useful in aqueous media.
    • The study evaluated free radical trapping rate constants of two newly synthesized CYPMPO-type spin traps (DBCYP and PhCYP), showing comparable rates to CYPMPO, indicating potential usefulness in both aqueous and non-aqueous media (Sueishi et al., 2015).
  • Radical Scavenging Activities of Plant Food :

    • CYPMPO demonstrated capability in trapping alkyl-oxy and superoxide radicals in plant extracts, highlighting its use in understanding the antioxidant properties of foods (Ukai et al., 2009).
  • Practical Advantages of CYPMPO :

    • CYPMPO is colorless, crystalline, and freely soluble in water. It showed potential in spin-trapping superoxide and hydroxyl radicals in chemical and biological systems, with a notable shelf-life and stability, advantageous for practical use (Kamibayashi et al., 2006).
  • Gauche-type Radical Trapper G-CYPMPO :

    • G-CYPMPO, a novel gauche-type spin trap, showed promise in trapping reactive oxygen species with estimated half-lives for its adducts, suggesting its potential in studying radical-mediated processes (Oka et al., 2011).
  • Superoxide Detection Abilities in Living Cells :

    • Comparing superoxide detection abilities of various spin traps including CYPMPO, the study found CYPMPO to have lower cytotoxicity and longer lifetime of its superoxide adduct, making it better for measurements in living cell systems (Saito et al., 2009).

properties

IUPAC Name

5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIWEPJAIOTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cypmpo

CAS RN

934182-09-9
Record name 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
361
Citations
M Kamibayashi, S Oowada, H Kameda… - Free radical …, 2006 - Taylor & Francis
… However, due to heavy overlap of ESR lines from DEPMPO- and CYPMPO-derived spin adducts, we were unable to directly compare DEPMPO and CYPMPO. Therefore, we obtained …
Number of citations: 128 www.tandfonline.com
T Oka, S Yamashita, M Midorikawa, S Saiki… - Analytical …, 2011 - ACS Publications
… of a novel gauchetype spin trap, G-CYPMPO (sc-5-(5,5-dimethyl… The spin-trapping reaction rate constants of G-CYPMPO … perhydroxyl radical adducted G-CYPMPO were estimated to be …
Number of citations: 41 pubs.acs.org
Y Sueishi, E Kamogawa, H Nakamura… - Zeitschrift für …, 2015 - degruyter.com
… PhCYP are comparable to CYPMPO, ranging from 43.9% to 101% of CYPMPO’s … CYPMPO. The results indicate that DBCYP and PhCYP may be the spin traps as useful as CYPMPO …
Number of citations: 5 www.degruyter.com
M Mukohda, S Ueno, M Kamibayashi… - Journal of Veterinary …, 2010 - jstage.jst.go.jp
… solvents in an ESR system that uses CYPMPO is available. In the present study to identify suitable organic solvents for an ESR system that uses CYPMPO, the influences of six water…
Number of citations: 13 www.jstage.jst.go.jp
Y Kitamura, M Kamibayashi, M Inden… - Neurochemistry …, 2011 - Elsevier
… -methyl-2H-pyrrole N-oxide, G-CYPMPO} as the stable crystals having gauche … CYPMPO in vivo is still unclear. Thus, the purpose of this study was to evaluate the effects of G-CYPMPO …
Number of citations: 5 www.sciencedirect.com
K Saito, M Takahashi, M Kamibayashi… - Free radical …, 2009 - Taylor & Francis
… ESR spectra of CYPMPO-superoxide (CYPMPO-OOH) and hydroxyl radical (CYPMPO-OH) adducts obtained from the same systems as DPPMPO. CYPMPO-OOH and CYPMPO-OH …
Number of citations: 29 www.tandfonline.com
M Ukai, H Kameya, H Nakamura… - Food science and …, 2009 - jstage.jst.go.jp
… CYPMPO (Kamibayashi et al., 2006) to determine the radical scavenging activity in plant extracts. Using CYPMPO, we … The trapping activity of superoxide radicals by CYPMPO was also …
Number of citations: 13 www.jstage.jst.go.jp
A Ogura, S Oowada, Y Kon, A Hirayama, H Yasui… - Cancer letters, 2009 - Elsevier
… with a spin-trapping reagent (CYPMPO). When isolated mitochondria were incubated with NADH, succinate and CYPMPO, an ESR spectrum due to CYPMPO–OOH was detected. This …
Number of citations: 119 www.sciencedirect.com
A Nakajima, Y Masuda, E Matsuda, K Tajima… - Applied Magnetic …, 2013 - Springer
… is the CYPMPO spin adduct of alkoxyl radical (CYPMPO-ORa… To observe CYPMPO spin adducts except for CYPMPO-ORa… 2b (the signal of CYPMPO-ORa), 43 s after the UV irradiation. …
Number of citations: 9 link.springer.com
H Kameya, M Ukai - … of Materials Science and Engineering. B, 2011 - search.proquest.com
… Both the solid and diluted aqueous solution of CYPMPO did not develop ESR signal for at … -life of CYPMPO would be highly advantageous for the practical use. We used CYPMPO as a …
Number of citations: 13 search.proquest.com

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